N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Overview
Description
N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a useful research compound. Its molecular formula is C19H14FN3O3S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.07399065 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Properties
Research into fluorinated 2-(4-aminophenyl)benzothiazoles has uncovered potent cytotoxic activities in vitro against certain human breast cancer cell lines, highlighting the potential for developing anticancer therapeutics. These compounds exhibit biphasic dose-response relationships characteristic of benzothiazole series, indicating their promising broad-spectrum antitumor activity in pharmaceutical development (Hutchinson et al., 2001).
Fluorine-18-Labeled Compounds for Imaging
The development of fluorine-18-labeled compounds based on the structure of WAY 100635 has been explored for their application in brain imaging, especially in assessing serotonin levels and 5-HT1A receptor distribution. These compounds, with their fluorine-18 label, provide enhanced statistics and quantification for static measurements, indicating their utility in medical diagnostics and research (Lang et al., 1999).
Cellular Distribution Studies
Furamidine analogues, including those with modified furan rings, have been studied for their cellular distribution properties, particularly in relation to DNA binding. These studies provide insights into the mechanisms by which these compounds enter cells and accumulate in nuclei, offering potential applications in targeting specific cellular components for therapeutic purposes (Lansiaux et al., 2002).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrates the exploration of novel compounds with potential applications in materials science and medicinal chemistry. These studies involve the investigation of structural properties and biological activities, which could inform the development of new drugs or materials (Kelly et al., 2007).
Properties
IUPAC Name |
N-[3-[(2-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-15-8-2-1-7-14(15)17(24)23-19(27)22-13-6-3-5-12(11-13)21-18(25)16-9-4-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQJWWRHJLSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.